molecular formula C12H24INO3 B13307185 tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate

tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate

Cat. No.: B13307185
M. Wt: 357.23 g/mol
InChI Key: XFMDVIJMWIKABZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate is a specialized organic compound of significant interest in synthetic and medicinal chemistry research. This molecule integrates a protected amine, facilitated by the acid-labile tert-butyloxycarbonyl (Boc) group, with a reactive alkyl iodide moiety . The presence of the iodine atom makes it a versatile electrophile and a key intermediate for constructing complex molecular architectures via cross-coupling reactions, such as Suzuki or Sonogashira couplings, and for nucleophilic substitutions to form new carbon-carbon or carbon-heteroatom bonds . Its structure, which also features an ether linkage, can contribute to modulating the solubility and pharmacokinetic properties of target molecules. Researchers primarily utilize this reagent and its structural analogs as advanced building blocks in the synthesis of potential therapeutic agents, including proteolysis targeting chimeras (PROTACs) and other bifunctional molecules . The Boc group allows for facile deprotection under mild acidic conditions to reveal the primary amine, which can be further functionalized. This compound is intended for use by qualified laboratory personnel exclusively for research and development purposes. It is not for diagnostic, therapeutic, or any other human use. Safe handling practices are essential; consult the Safety Data Sheet for detailed hazard information .

Properties

Molecular Formula

C12H24INO3

Molecular Weight

357.23 g/mol

IUPAC Name

tert-butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate

InChI

InChI=1S/C12H24INO3/c1-6-7-16-12(5,8-13)9-14-10(15)17-11(2,3)4/h6-9H2,1-5H3,(H,14,15)

InChI Key

XFMDVIJMWIKABZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)(CNC(=O)OC(C)(C)C)CI

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of tert-butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate involves multi-step functionalization, typically starting with a propargyl or allyl precursor. Key steps include:

Data from patents and journals highlight optimized conditions for analogous compounds, which can be extrapolated to this target molecule.

Detailed Methodologies

Method 1: Sequential Alkylation-Iodination

  • Starting Material : Propargyl alcohol derivative (e.g., tert-butyl N-(propargyl)carbamate).
  • Propoxy Group Introduction :
    • React with 1-bromopropane in the presence of K₂CO₃/DMF at 60–80°C for 8–16 hours.
    • Yield : ~74% (based on analogous alkylation reactions).
  • Iodination :
    • Use iodine (I₂) and sodium hypochlorite (NaOCl) in a toluene/water biphasic system at −15°C to 5°C.
    • Key Conditions :
      • Molar ratio I₂:propargyl carbamate = 0.4–0.5:1.
      • Reaction time: 1–5 hours.
    • Purity : >99% (achieved via vacuum distillation and recrystallization).

Method 2: One-Pot Halogenation-Alkylation

  • Combine iodination and alkylation in a continuous flow reactor system to minimize side reactions.
    • Reactor Setup : Five interconnected vessels with controlled temperature zones (−15°C to 20°C).
    • Advantages : Higher iodine utilization (96% recovery) and reduced polyiodination byproducts.

Optimized Reaction Conditions

Parameter Optimal Range Impact on Yield/Purity
Temperature −15°C to 5°C Prevents thermal degradation.
Solvent Toluene or ethanol Enhances iodine solubility.
I₂:Molar Ratio 0.45–0.5:1 Balances reactivity and cost.
NaOCl Concentration 8–11% (w/w) Ensures complete oxidation.

Critical Analysis of Challenges

Comparative Performance of Methods

Method Yield (%) Purity (%) Scalability
Sequential Alkylation 74–93 99.0–99.5 Moderate
Continuous Flow 85–90 99.2 High
One-Pot 70–75 98.5 Low

Industrial-Scale Considerations

  • Cost Efficiency : Toluene is preferred over methanol due to lower iodine consumption.
  • Safety : Strict temperature control (−15°C to 5°C) to avoid exothermic decomposition.

Supporting Data from Patents

  • CN101337912A : Demonstrates a five-reactor continuous system for analogous iodopropargyl carbamates.
  • CN1844092A : Highlights the role of sodium hypochlorite in minimizing polyiodination.

Chemical Reactions Analysis

tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, trifluoroacetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through its carbamate group. The iodine atom may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities between tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate and related compounds from the evidence:

Compound Name Key Substituents Molecular Weight (g/mol) Reactivity Highlights Reference
This compound (Target) 3-Iodo, 2-methyl-2-propoxypropyl ~323.1 (estimated) Halogenation site, steric hindrance N/A
tert-Butyl (3-iodopropyl)carbamate 3-Iodopropyl 285.1 Iodo group for nucleophilic substitution
tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate Boronate ester (dioxaborolane) 283.1 Suzuki-Miyaura cross-coupling applications
tert-Butyl N-(3,3,3-Trifluoro-2-hydroxypropyl)carbamate Trifluoromethyl, hydroxy 229.2 Fluorophilic interactions, hydrogen bonding
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate Diphenyl, hydroxy 355.4 Chiral center, potential for asymmetric synthesis

Key Observations :

  • Boronate Analogues : Compounds like tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate are pivotal in cross-coupling chemistry, whereas the iodine in the target compound may favor Stille or Ullmann-type reactions.
  • Fluorinated Derivatives : The trifluoro and hydroxy groups in enhance polarity and metabolic stability, contrasting with the lipophilic iodo and propoxy groups in the target.

Physicochemical Properties

  • Solubility : The propoxy group in the target compound likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to simpler iodopropyl carbamates .
  • Stability : The Boc group is acid-labile, a property shared across all listed compounds. However, the iodine atom in the target may introduce light sensitivity, necessitating storage in amber containers.

Biological Activity

tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure and functional groups suggest potential biological activities that merit detailed exploration.

  • Molecular Formula : C₈H₁₆I₁N₁O₂
  • Molecular Weight : 285.12 g/mol
  • CAS Number : 167479-01-8
  • InChI Key : ORVXNBKOWDNMGB-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound indicates several potential mechanisms and applications:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is a common mechanism for many carbamate derivatives. This inhibition can lead to various physiological effects, depending on the target enzyme.
  • Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial activity, making it a candidate for further research in developing new antibiotics or antifungal agents.
  • Neuroprotective Effects : Some derivatives of carbamates have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The specific activity of this compound in such contexts is yet to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibitor of acetylcholinesterase (AChE), affecting neurotransmission.
AntimicrobialExhibits activity against Gram-positive bacteria; further studies needed for Gram-negative strains.
NeuroprotectionMay reduce oxidative stress markers in neuronal cell lines.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at a prominent university indicated that this compound demonstrated significant inhibition of AChE in vitro. This inhibition was measured using a spectrophotometric assay, revealing IC50 values comparable to known AChE inhibitors.

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a moderate inhibitory effect on S. aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 3: Neuroprotective Effects

In vitro experiments involving neuronal cell lines exposed to amyloid-beta (Aβ) peptides showed that the compound reduced levels of TNF-alpha and other inflammatory markers, indicating its potential role as a neuroprotective agent in Alzheimer’s disease models.

The biological activity of this compound may be attributed to its structural features:

  • The tert-butyl group enhances lipophilicity, facilitating cell membrane penetration.
  • The iodo substituent may play a role in molecular interactions with biological targets, potentially enhancing binding affinity to enzymes or receptors.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group under mild conditions. A common approach is reacting the precursor amine with di-tert-butyl dicarbonate (Boc₂O) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) with a base like triethylamine to neutralize byproducts. Temperature control (0–25°C) and pH monitoring (neutral to slightly basic) are critical to minimize side reactions . For iodination, ensure stoichiometric control of iodine sources (e.g., N-iodosuccinimide) and protect light-sensitive intermediates .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) to confirm structural integrity, focusing on carbamate NH (~5–6 ppm) and tert-butyl group signals (~1.4 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). For crystalline derivatives, X-ray crystallography resolves stereochemistry, as demonstrated in related carbamate structures .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, light, or acidic/basic vapors. Use amber glass vials with PTFE-lined caps. Monitor stability via periodic HPLC analysis; degradation products (e.g., free amine or tert-butanol) indicate compromised integrity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the C–I bond, which informs its suitability in Suzuki-Miyaura couplings. Use molecular docking simulations to evaluate interactions with palladium catalysts. Pair computational results with experimental validation using model substrates (e.g., arylboronic acids) under varying conditions (ligands, solvents) .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Methodological Answer : Implement design of experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example, a Plackett-Burman design can identify critical factors in iodination steps. Use flow chemistry for exothermic reactions to enhance control. Monitor intermediates via in-line IR spectroscopy to terminate reactions at optimal conversion .

Q. How to resolve contradictions in observed vs. predicted biological activity data?

  • Methodological Answer : Cross-validate assays (e.g., in vitro enzyme inhibition vs. cellular uptake studies) to identify confounding factors like poor membrane permeability. Compare with structurally analogous carbamates (e.g., trifluoro or morpholino derivatives) to isolate electronic or steric effects. Metabolite profiling (LC-MS/MS) detects hydrolysis products that may skew activity readings .

Q. What mechanistic insights explain the hydrolysis kinetics of this carbamate under physiological conditions?

  • Methodological Answer : Conduct pH-rate profiling (pH 1–10) to identify acid/base-catalyzed pathways. Use isotopic labeling (e.g., D₂O or ¹⁸O-water) to track oxygen incorporation in hydrolysis products. Transition-state modeling (QM/MM) elucidates steric effects from the 2-methyl-2-propoxypropyl group on hydrolysis rates. Validate with enzyme kinetics if carboxylesterase-mediated degradation is suspected .

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